molecular formula C10H6BrClN2O B15272922 2-(4-Bromo-1H-pyrazol-1-yl)-3-chlorobenzaldehyde

2-(4-Bromo-1H-pyrazol-1-yl)-3-chlorobenzaldehyde

Cat. No.: B15272922
M. Wt: 285.52 g/mol
InChI Key: YGPDQGKRQQBQLX-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-pyrazol-1-yl)-3-chlorobenzaldehyde is a chemical compound that features a pyrazole ring substituted with a bromine atom and a benzaldehyde moiety substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)-3-chlorobenzaldehyde typically involves the reaction of 4-bromo-1H-pyrazole with 3-chlorobenzaldehyde under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1H-pyrazol-1-yl)-3-chlorobenzaldehyde can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom on the pyrazole ring can be replaced by other nucleophiles.

    Oxidation and reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Condensation reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Condensation: Reagents like primary amines or hydrazines in the presence of an acid catalyst.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrazoles.

    Oxidation: Formation of 2-(4-Bromo-1H-pyrazol-1-yl)-3-chlorobenzoic acid.

    Reduction: Formation of 2-(4-Bromo-1H-pyrazol-1-yl)-3-chlorobenzyl alcohol.

    Condensation: Formation of imines or hydrazones.

Scientific Research Applications

2-(4-Bromo-1H-pyrazol-1-yl)-3-chlorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-yl)-3-chlorobenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The pyrazole ring can act as a pharmacophore, binding to specific sites on proteins and modulating their function. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein structure and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-1H-pyrazol-1-yl)aniline
  • 4-Bromo-1H-pyrazole
  • 2-(4-Bromo-1H-pyrazol-1-yl)ethanol

Uniqueness

2-(4-Bromo-1H-pyrazol-1-yl)-3-chlorobenzaldehyde is unique due to the presence of both a brominated pyrazole ring and a chlorinated benzaldehyde moiety. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C10H6BrClN2O

Molecular Weight

285.52 g/mol

IUPAC Name

2-(4-bromopyrazol-1-yl)-3-chlorobenzaldehyde

InChI

InChI=1S/C10H6BrClN2O/c11-8-4-13-14(5-8)10-7(6-15)2-1-3-9(10)12/h1-6H

InChI Key

YGPDQGKRQQBQLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C=C(C=N2)Br)C=O

Origin of Product

United States

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